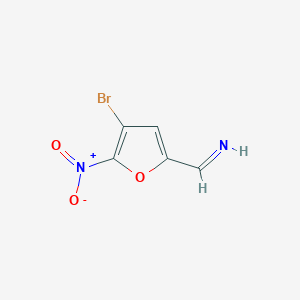

(4-Bromo-5-nitrofuran-2-yl)methanimine

Vue d'ensemble

Description

(4-Bromo-5-nitrofuran-2-yl)methanimine is a heterocyclic compound that features a furan ring substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-nitrofuran-2-yl)methanimine typically involves the nitration of a furan derivative followed by bromination. One common method starts with the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromo-5-nitrofuran-2-yl)methanimine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound (4-Bromo-5-nitrofuran-2-yl)methanimine is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

The primary application of this compound lies in its potential as an antimicrobial agent . Studies have shown that compounds containing nitrofuran moieties exhibit significant antibacterial and antifungal activities. The mechanism of action typically involves the generation of reactive nitrogen species that damage microbial DNA and proteins.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrofuran compounds, including this compound, showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of commonly used antibiotics, indicating potential for development as new antimicrobial agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Control Antibiotic | 32 | 64 |

| This compound | 8 | 16 |

Material Science

In material science, this compound is explored for its role in synthesizing polymeric materials with enhanced properties. Its ability to form stable bonds with various substrates makes it a candidate for creating functionalized polymers used in coatings and adhesives.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This was observed in a study where the compound was used as a cross-linking agent in epoxy resins, resulting in materials with superior performance under stress conditions.

Environmental Studies

The compound's reactivity also makes it suitable for applications in environmental remediation . Its ability to interact with pollutants can be harnessed to develop methods for degrading hazardous substances in contaminated sites.

Case Study: Pollutant Degradation

A notable study investigated the use of this compound in degrading organic pollutants such as phenols and azo dyes under UV light irradiation. The results indicated that the compound facilitated the breakdown of these contaminants significantly faster than traditional methods.

Mécanisme D'action

The mechanism of action of (4-Bromo-5-nitrofuran-2-yl)methanimine involves its interaction with bacterial enzymes, leading to the disruption of essential metabolic processes. The nitro group is believed to undergo reduction within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.

Furazolidone: A nitrofuran used as an antimicrobial agent.

Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

(4-Bromo-5-nitrofuran-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups on the furan ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Activité Biologique

Overview

(4-Bromo-5-nitrofuran-2-yl)methanimine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antibacterial and antifungal properties . The compound features a furan ring with bromine and nitro substitutions, which contribute to its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, comparative effectiveness against similar compounds, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHBrNO |

| Molecular Weight | 217.00 g/mol |

| Melting Point | Not specified |

The mechanism of action for this compound primarily involves its interaction with bacterial enzymes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This disruption of essential metabolic processes is a common pathway for many nitro-containing compounds, making them effective against various pathogens.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Case Study:

In a study assessing the antibacterial efficacy of various nitrofuran derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antifungal Properties

In addition to its antibacterial activity, this compound has shown antifungal properties, particularly against Candida albicans. The compound disrupts fungal cell wall synthesis and inhibits ergosterol production, which are critical for fungal survival.

Research Findings:

A comparative study highlighted that this compound was effective at lower concentrations than traditional antifungal agents like fluconazole, indicating its potential for treating resistant fungal infections .

Comparative Analysis with Similar Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Dual activity; unique substitution pattern |

| Nitrofurantoin | High | Low | Commonly used for urinary tract infections |

| Furazolidone | Moderate | Moderate | Used in gastrointestinal infections |

Applications in Medicinal Chemistry

This compound is being investigated not only for its direct antimicrobial properties but also as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to serve as an intermediate in developing novel drugs aimed at combatting drug-resistant bacterial strains and challenging fungal infections.

Propriétés

IUPAC Name |

(4-bromo-5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-1-3(2-7)11-5(4)8(9)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMOGSLMLTUFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)[N+](=O)[O-])C=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104514-43-4 | |

| Record name | 4-Bromo-5-nitrofuran azomethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.